molecular formula C17H13N3O4S2 B4184351 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide

2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide

Cat. No. B4184351
M. Wt: 387.4 g/mol
InChI Key: HEMOYYSYSNPXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide, also known as MT-2, is a synthetic peptide that has gained attention in the scientific research community due to its potential therapeutic applications. MT-2 is a melanocortin receptor agonist that can stimulate the production of melanin, the pigment that gives color to the skin, hair, and eyes. In

Mechanism of Action

2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide acts as a melanocortin receptor agonist, specifically targeting the melanocortin 1 receptor (MC1R) and melanocortin 4 receptor (MC4R). Activation of MC1R leads to increased production of eumelanin, the dark pigment responsible for tanning, while activation of MC4R leads to decreased appetite and increased energy expenditure.
Biochemical and Physiological Effects:
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been shown to increase skin pigmentation in a dose-dependent manner. It also has photoprotective effects, reducing the risk of UV-induced skin damage and skin cancer. In addition, 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been shown to decrease inflammation and oxidative stress in the retina, protecting against ocular diseases. In the brain, 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide in lab experiments is its specificity for MC1R and MC4R, allowing for targeted effects. However, 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide can be difficult to synthesize and purify, and its effects can vary depending on the dosage and administration method.

Future Directions

There are several potential future directions for research on 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its use in combination with other therapies, such as chemotherapy, to enhance their effects. Additionally, further research is needed to optimize the dosage and administration method of 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide for its various therapeutic applications.

Scientific Research Applications

2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields, including dermatology, ophthalmology, and neurology. In dermatology, 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been shown to increase skin pigmentation and protect against UV radiation damage. In ophthalmology, 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been studied for its potential to treat ocular diseases such as uveitis and macular degeneration. In neurology, 2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide has been investigated for its neuroprotective effects and potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(5-methylthiophene-3-carbonyl)amino]-N-(4-nitrophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c1-10-8-11(9-26-10)15(21)19-17-14(6-7-25-17)16(22)18-12-2-4-13(5-3-12)20(23)24/h2-9H,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMOYYSYSNPXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.